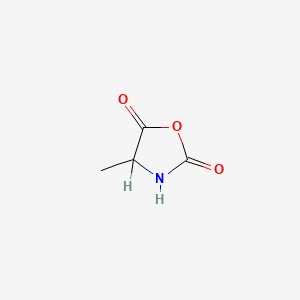
2-(双(2-羟乙基)氨基)-5-硝基苯酚
描述
2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol is an organic compound with the molecular formula C10H14N2O5. It is characterized by the presence of a nitro group and a bis(2-hydroxyethyl)amino group attached to a phenol ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
科学研究应用
2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent for biological tissues.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of coatings, adhesives, and polymers
作用机制
Target of Action
The primary target of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol, also known as Trolamine It is a bifunctional compound that exhibits both properties of alcohols and amines . It is commonly used as a pH adjuster and surfactant in industrial and cosmetic products .
Mode of Action
As an amine, Trolamine is capable of accepting a hydrogen to form hydroxide and a conjugate acid . This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution . Trolamine contains small amounts of diethanolamine and ethanolamine and may also act as an antioxidant against the auto-oxidation of animal and vegetable fats .
Biochemical Pathways
Its ability to adjust ph and act as a surfactant suggests that it may influence a variety of biochemical reactions, particularly those sensitive to ph or requiring the solubilization of hydrophobic compounds .
Result of Action
The molecular and cellular effects of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol are largely dependent on its role as a pH adjuster and surfactant. By altering pH, it can influence the activity of enzymes and other proteins. As a surfactant, it can enhance the solubility of other compounds, facilitating their absorption and distribution .
生化分析
Biochemical Properties
2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions help in mitigating oxidative damage in cells. Additionally, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can bind to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Moreover, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can alter the expression of genes involved in apoptosis, thereby affecting cell death and survival rates .
Molecular Mechanism
At the molecular level, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol in laboratory settings are crucial for its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Studies have shown that 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol remains stable under controlled conditions but can degrade when exposed to light and heat. Long-term effects on cellular function have been observed, with prolonged exposure leading to changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing oxidative stress and enhancing cell survival. At high doses, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, with specific dosages required to achieve desired outcomes without adverse effects .
Metabolic Pathways
2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. For instance, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can enhance the activity of enzymes involved in detoxification processes, aiding in the removal of harmful substances from cells .
Transport and Distribution
The transport and distribution of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol within cells and tissues are essential for its function. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol plays a crucial role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol can localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of the compound can also affect its interactions with other biomolecules and its overall efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol typically involves the nitration of 2-[Bis(2-hydroxyethyl)amino]phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring. The nitration process often employs nitric acid as the nitrating agent, and the reaction is conducted at low temperatures to prevent over-nitration and degradation of the product .
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of mixed metal oxide catalysts has been explored to improve the selectivity and reduce the environmental impact of the nitration process .
化学反应分析
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group on the phenol ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-[Bis(2-hydroxyethyl)amino]-5-aminophenol.
Substitution: Halogenated derivatives of the original compound.
相似化合物的比较
Similar Compounds
- 2-[Bis(2-hydroxyethyl)amino]phenol
- 2-[Bis(2-hydroxyethyl)amino]ethyl stearate
- 4-[Bis(2-hydroxyethyl)amino]benzaldehyde
Uniqueness
2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol is unique due to the presence of both a nitro group and a bis(2-hydroxyethyl)amino group on the phenol ring. This combination imparts distinct chemical reactivity and makes it suitable for specific applications in organic synthesis and material science .
属性
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c13-5-3-11(4-6-14)9-2-1-8(12(16)17)7-10(9)15/h1-2,7,13-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLVPKLPBOZYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068765 | |
| Record name | 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52551-67-4 | |
| Record name | 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52551-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bis(2-hydroxyethyl)amino)-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052551674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-[bis(2-hydroxyethyl)amino]-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[bis(2-hydroxyethyl)amino]-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(BIS(2-HYDROXYETHYL)AMINO)-5-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY8A051A3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HC YELLOW #4 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4336 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















